N-(2-acetyl-1-benzofuran-3-yl)-2-chloroacetamide

Description

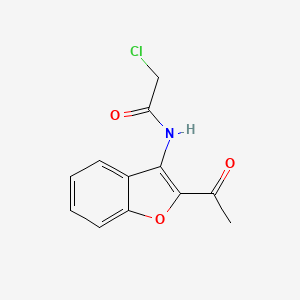

N-(2-Acetyl-1-benzofuran-3-yl)-2-chloroacetamide (CAS: 855715-46-7; C₁₂H₁₀ClNO₃) is a benzofuran-based chloroacetamide derivative characterized by a 2-acetyl-substituted benzofuran core and a 2-chloroacetamide group at position 3 (Fig. 1). The compound is synthesized via reactions involving chloroacetyl chloride and amino-substituted benzofuran precursors under controlled conditions . Its molecular structure features a planar benzofuran system with intramolecular hydrogen bonds between the acetamide’s NH group and the acetyl oxygen, stabilizing the conformation . This compound is of interest in pharmaceutical research due to the structural versatility of benzofuran scaffolds, which are prevalent in bioactive molecules targeting cancer, inflammation, and microbial infections .

Properties

IUPAC Name |

N-(2-acetyl-1-benzofuran-3-yl)-2-chloroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-7(15)12-11(14-10(16)6-13)8-4-2-3-5-9(8)17-12/h2-5H,6H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOKGQKLBFSLCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1-benzofuran-3-yl)-2-chloroacetamide typically involves the following steps:

Formation of 2-acetyl-1-benzofuran: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the chloroacetamide group: This step involves the reaction of 2-acetyl-1-benzofuran with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions are essential to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetyl-1-benzofuran-3-yl)-2-chloroacetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloroacetamide group can be replaced by nucleophiles such as amines or thiols.

Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and bases like sodium hydroxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

Nucleophilic substitution: Formation of N-substituted derivatives.

Oxidation: Formation of benzofuran-quinone derivatives.

Reduction: Formation of 2-hydroxy-1-benzofuran derivatives.

Scientific Research Applications

N-(2-acetyl-1-benzofuran-3-yl)-2-chloroacetamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways.

Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-acetyl-1-benzofuran-3-yl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The benzofuran ring may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Benzofuran-Based Chloroacetamides

Key Observations :

Non-Benzofuran Heterocyclic Chloroacetamides

Key Observations :

- Heterocycle Diversity : Thiadiazole () and benzodioxol () systems introduce distinct electronic environments, affecting solubility and intermolecular interactions (e.g., hydrogen bonding) .

- Pharmacophore Flexibility : The naphthalene moiety in enhances hydrophobic interactions, while fluorine in improves metabolic stability .

Herbicidal Chloroacetamides

Key Observations :

- Structural Simplicity : Herbicidal chloroacetamides prioritize lipophilic substituents (e.g., diethylphenyl, methoxymethyl) for soil penetration and weed membrane disruption .

- Contrast with Pharmaceutical Derivatives : Unlike the target benzofuran compound, herbicidal analogs lack aromatic heterocycles, emphasizing alkyl/ether chains for environmental stability .

Biological Activity

N-(2-acetyl-1-benzofuran-3-yl)-2-chloroacetamide is a synthetic compound notable for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₀ClNO₃ and a molecular weight of 251.67 g/mol. The compound features a benzofuran moiety, which is associated with diverse biological activities, and a chloroacetamide group that enhances its reactivity and potential pharmacological properties.

The mechanism of action involves the interaction of this compound with specific molecular targets such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the benzofuran ring may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of chloroacetamides, including this compound. A study screening various N-substituted chloroacetamides revealed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate activity against Gram-negative bacteria like Escherichia coli and yeasts like Candida albicans .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Methicillin-resistant S. aureus | High |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that derivatives containing benzofuran structures exhibit antiproliferative effects against various cancer cell lines. The presence of the chloroacetamide group is believed to enhance these effects by facilitating interactions with cellular targets involved in cancer progression.

Case Study: Antiproliferative Activity

In a study examining the antiproliferative activity of similar compounds, it was found that modifications to the benzofuran structure significantly influenced efficacy against non-small cell lung cancer (NSCLC) cells. Compounds designed with specific substitutions demonstrated enhanced potency against resistant cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by the structural modifications made to the compound. A quantitative structure–activity relationship (QSAR) analysis has shown that variations in substituents on the phenyl ring can lead to significant differences in antimicrobial efficacy. For example, halogenated derivatives were found to exhibit higher lipophilicity, improving their ability to penetrate cell membranes and exert antimicrobial effects .

Table 2: SAR Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | Halogenated phenyl ring | High antimicrobial activity |

| N-(4-fluorophenyl)-2-chloroacetamide | Halogenated phenyl ring | High antimicrobial activity |

| N-(3-bromophenyl)-2-chloroacetamide | Halogenated phenyl ring | Moderate antimicrobial activity |

Q & A

Q. What are the recommended synthetic routes for N-(2-acetyl-1-benzofuran-3-yl)-2-chloroacetamide, and what analytical techniques confirm its purity and structure?

Methodological Answer: Synthesis typically involves condensation reactions between 2-acetyl-1-benzofuran-3-amine and chloroacetyl chloride under controlled acidic conditions. For example, analogous chloroacetamide derivatives are synthesized via nucleophilic substitution in glacial acetic acid at low temperatures (0–5°C) to minimize side reactions . Post-synthesis, purity is assessed using HPLC or TLC, while structural confirmation employs:

- FT-IR spectroscopy to identify carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3200–3400 cm⁻¹) groups .

- NMR spectroscopy (¹H and ¹³C) to resolve aromatic protons (δ 6.5–8.5 ppm) and acetamide/chloroacetamide moieties .

- X-ray crystallography (e.g., using MoKα radiation) to determine bond angles and intermolecular interactions, such as hydrogen bonding (N–H···O) and C–H···π contacts .

Q. How is the crystal structure of this compound resolved, and what software is used for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) data are collected using a diffractometer (e.g., Bruker D8 VENTURE) with MoKα radiation (λ = 0.71073 Å). The structure is solved via direct methods using SHELXS and refined with SHELXL , which iteratively optimizes atomic coordinates, displacement parameters, and hydrogen bonding networks . Visualization and validation are performed using ORTEP-3 (thermal ellipsoid plots) and PLATON (symmetry analysis, hydrogen bond geometry) . Key metrics include R-factor (<5%), bond angle deviations (e.g., N–C–C–Cl torsion angle = -12.1(2)°), and intermolecular distances (e.g., C–H···O contacts < 3.2 Å) .

Advanced Research Questions

Q. How do substituents on the benzofuran ring influence the biological activity and physicochemical properties of chloroacetamide derivatives?

Methodological Answer: Substituents alter lipophilicity, electronic effects, and steric bulk, impacting bioactivity. For example:

- Electron-withdrawing groups (e.g., –Cl, –NO₂) enhance electrophilicity, improving interactions with biological targets like enzymes .

- Hydrogen bond donors (e.g., –NH₂) facilitate binding to active sites, as seen in antimicrobial studies where halogenated derivatives showed higher efficacy against Staphylococcus aureus .

- Conformational analysis via DFT (e.g., PBE/3ζ level) quantifies substituent effects on rotational barriers and molecular flexibility .

Experimental validation includes: - QSAR modeling to correlate substituent parameters (Hammett σ, logP) with bioactivity.

- Crystallographic data to assess packing efficiency and intermolecular interactions (e.g., halogen···π interactions in chlorinated analogs) .

Q. How can researchers resolve discrepancies between experimental and computational data in conformational analysis?

Methodological Answer: Discrepancies often arise from solvent effects or dynamic motions not captured in static X-ray structures. Strategies include:

- Temperature-dependent crystallography to identify flexible regions (e.g., azepane rings in analogs) .

- Molecular dynamics (MD) simulations in explicit solvents (e.g., chloroform, DMSO) to model conformational ensembles .

- Solid-state NMR to validate computational predictions of torsional angles and hydrogen bonding .

For example, in N-(2-azepan-1-yl-phenyl)-2-chloroacetamide, MD simulations revealed solvent-dependent conformational preferences that matched solution-phase NMR data but diverged from X-ray results .

Q. What are the common pitfalls in interpreting hydrogen bonding and halogen interactions in crystal structures of chloroacetamides?

Methodological Answer:

- Overinterpretation of weak interactions : C–H···O contacts must be <3.2 Å and angles >120° to qualify as significant. Use Hirshfeld surface analysis (via CrystalExplorer) to distinguish genuine interactions from crystal packing artifacts .

- Misassignment of halogen bonds : Cl···O/N interactions require distances <3.5 Å and angles near 180°. In N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide, Cl···O contacts (3.3 Å) were validated using electron density maps (e.g., Laplacian plots in WinGX) .

- Dynamic disorder : Thermal motion in flexible groups (e.g., chloroethyl chains) can obscure true geometries. Apply TLS refinement in SHELXL to model anisotropic displacement .

Q. How do researchers address contradictions in reported bioactivity data for chloroacetamide derivatives?

Methodological Answer: Contradictions often stem from assay variability or structural impurities. Mitigation strategies:

- Standardized bioassays : Use CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size, broth microdilution) .

- High-purity samples : Confirm purity via elemental analysis (C, H, N ±0.4%) and mass spectrometry .

- Meta-analysis : Compare datasets across studies with shared structural motifs. For example, derivatives with para-substituted halogens consistently show higher IC₅₀ values in kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.